molecular formula C13H16N2O5 B554785 Z-Gln-OH CAS No. 2650-64-8

Z-Gln-OH

Cat. No.: B554785
CAS No.: 2650-64-8
M. Wt: 280.28 g/mol
InChI Key: JIMLDJNLXLMGLX-JTQLQIEISA-N
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Description

Z-Gln-OH, also known as N-Carbobenzoxy-L-glutamine, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis and as a building block in the preparation of various bioactive compounds. The compound has a molecular formula of C13H16N2O5 and a molecular weight of 280.28 g/mol .

Mechanism of Action

Target of Action

Z-Gln-OH, also known as N-Carbobenzyloxy-L-glutamine, Cbthis compound, or Carbobenzoxyglutamine, is a derivative of glutamine . Glutamine is the most abundant free amino acid in the body and plays a regulatory role in several cell-specific processes, including metabolism, cell integrity, protein synthesis, and degradation .

Mode of Action

It has been observed that it can inhibit inflammation, oxidative stress, and apoptosis, and ameliorate hyperoxic lung injury . It has also been shown to regulate the expression of many genes related to metabolism, signal transduction, cell defense, and repair .

Biochemical Pathways

This compound is involved in several biochemical pathways. It has been shown to downregulate endoplasmic reticulum stress (ERS)-associated protein levels and inhibit c-Jun N-terminal kinase (JNK) and inositol-requiring enzyme 1 alpha (IRE1α) phosphorylation . This suggests that this compound may have a therapeutic effect on bronchopulmonary dysplasia (BPD) by reducing lung inflammation, oxidative stress, and apoptosis and improving lung function .

Pharmacokinetics

It is known that glutamine, from which this compound is derived, is the principal carrier of nitrogen in the body and is an important energy source for many cells .

Result of Action

This compound has been observed to promote body weight gain, significantly reduce pathological damage and oxidative stress in lung tissue, and improve lung function in neonatal rats . It also reduced pro-inflammatory cytokine release as well as inflammatory cell production in bronchoalveolar lavage fluid (BALF) and inhibited apoptosis in lung tissue cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effect of this compound on hyperoxic lung injury was studied in an environment of hyperoxia . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Gln-OH can be synthesized through multiple synthetic routes. One common method involves the protection of the amino group of L-glutamine with a carbobenzoxy (Cbz) group. This is typically achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-Gln-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Z-Gln-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other bioactive molecules.

    Biology: Employed in studies involving protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of functional foods and dietary supplements

Comparison with Similar Compounds

Similar Compounds

    N-Carbobenzoxy-L-glutamic acid: Another derivative of glutamic acid with similar protective groups.

    N-Carbobenzoxy-L-asparagine: A derivative of asparagine with a carbobenzoxy group.

    N-Carbobenzoxy-L-lysine: A lysine derivative used in peptide synthesis

Uniqueness

Z-Gln-OH is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to act as an acyl donor makes it particularly valuable in peptide synthesis and protein modification studies .

Properties

IUPAC Name

(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMLDJNLXLMGLX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883880
Record name L-Glutamine, N2-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2650-64-8
Record name N2-[(Phenylmethoxy)carbonyl]-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2650-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamine, N2-((phenylmethoxy)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamine, N2-[(phenylmethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Glutamine, N2-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(phenylmethoxy)carbonyl]-L-glutamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Glutamine (36.5 g, 0.25 mol) was stirred with 1M sodium bicarbonate (750 ml) and toluene (200 ml). Benzyl chloroformate (50 ml, 59.75 g, 0.35 mol, 1.4 equiv.) was added drop-wise over 20 min. and the resulting mixture was stirred under nitrogen at room temperature overnight. Ethyl acetate (400 ml) was added and phases were separated. The organic phase was extracted with water (50 ml) and discarded. The aqueous phase was acidified with 6N hydrochloric acid and extracted with ethyl acetate (2×600 ml). The combined extracts were washed with water (100 ml) and stripped. The residue was dried in a vacuum oven (50° C.) to produce (1) (64 g, 91.4%).
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Yield
91.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Carbobenzoxyglutamine (Z-Gln-OH) particularly useful in peptide synthesis?

A1: this compound plays a crucial role in peptide synthesis due to the presence of the carbobenzoxy (Z) protecting group. This group effectively masks the reactive amine group of glutamine, preventing unwanted side reactions during peptide chain assembly [, , ]. This allows for controlled and stepwise addition of amino acids, a cornerstone of peptide synthesis methodologies.

Q2: How is the carbobenzoxy (Z) protecting group removed from Carbobenzoxyglutamine (this compound) after peptide synthesis?

A2: The carbobenzoxy (Z) group can be removed from this compound, and consequently from the synthesized peptide, using specific cleavage methods. One approach involves catalytic hydrogenation [, ]. This method utilizes hydrogen gas and a catalyst, typically palladium on carbon, to cleave the Z group, yielding the desired deprotected peptide and toluene as a byproduct.

Q3: Aside from catalytic hydrogenation, are there alternative methods to remove the Z group from Carbobenzoxyglutamine (this compound)?

A3: Yes, an alternative method for Z group removal is treatment with trifluoroacetic acid in the presence of anisole []. This approach provides a milder and often faster deprotection compared to catalytic hydrogenation, making it useful in certain peptide synthesis strategies.

Q4: Can you provide an example of Carbobenzoxyglutamine (this compound) being used in the synthesis of a specific peptide fragment?

A4: Certainly! Researchers successfully utilized this compound in the stepwise synthesis of a derivative of the N-terminal octapeptide of the B-chain of insulin []. They started with a protected tetrapeptide and sequentially added this compound, amongst other protected amino acids, to build the octapeptide chain. This showcases the practical application of this compound in constructing biologically relevant peptide sequences.

Q5: Beyond its use in traditional peptide synthesis, has Carbobenzoxyglutamine (this compound) been explored in other applications?

A5: Interestingly, this compound has been employed as a substrate in studying enzymatic reactions. Researchers investigated the use of thermolysin, a protease enzyme, to catalyze peptide bond formation between this compound and another amino acid derivative in a solid-state reaction []. This highlights the potential of this compound as a tool for exploring enzyme kinetics and solid-phase peptide synthesis methods.

  1. A SYNTHESIS OF Z(+)-GLUTAMINE*

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